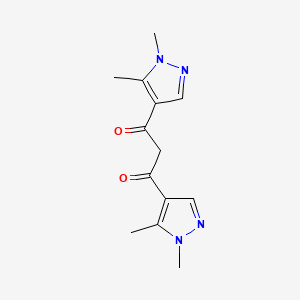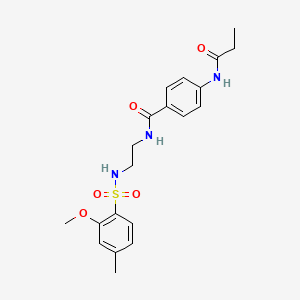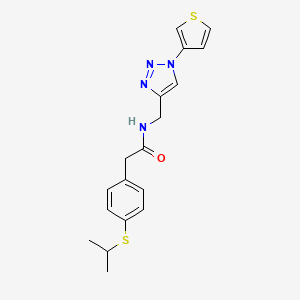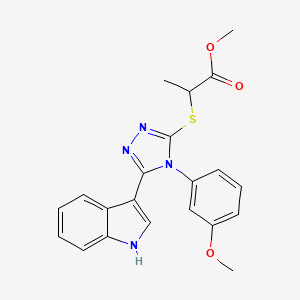
4-氯-2-戊基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-pentylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of 4-Chloro-2-pentylquinoline is C14H16ClN, and it has a molecular weight of 233.74 g/mol . This compound features a quinoline core with a chlorine atom at the fourth position and a pentyl group at the second position.
科学研究应用
4-Chloro-2-pentylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Research: It is employed in the synthesis of more complex molecules and as a building block in organic synthesis.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable quinoline core.
准备方法
The synthesis of 4-Chloro-2-pentylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and formation of the quinoline ring .
Industrial production methods may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chlorine and pentyl substituents onto the quinoline core. These methods are advantageous due to their high efficiency and selectivity .
化学反应分析
4-Chloro-2-pentylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinolines, while oxidation and reduction reactions produce quinoline N-oxides and tetrahydroquinolines, respectively.
作用机制
The mechanism of action of 4-Chloro-2-pentylquinoline involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes crucial for DNA replication and repair, thereby exhibiting anticancer activity . Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects.
相似化合物的比较
4-Chloro-2-pentylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline core but with different substituents.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.
4-Bromo-2-pentylquinoline: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.
The uniqueness of 4-Chloro-2-pentylquinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-chloro-2-pentylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN/c1-2-3-4-7-11-10-13(15)12-8-5-6-9-14(12)16-11/h5-6,8-10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBKAOWBPCKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2453207.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2453208.png)

![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)
![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)



![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)


![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/new.no-structure.jpg)
![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)

